PI3K|A-IN-11
Description
PI3Kα-IN-11 is a small-molecule inhibitor targeting the α isoform of phosphatidylinositol 3-kinase (PI3Kα), a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers, driving cell proliferation, survival, and metabolic adaptation . PI3Kα-IN-11 exhibits ATP-competitive inhibition, binding to the kinase domain of PI3Kα with high specificity. Preclinical studies highlight its potency in suppressing PI3Kα-driven signaling, particularly in tumors harboring PIK3CA mutations, which are prevalent in breast, colorectal, and endometrial cancers .
Properties
Molecular Formula |
C27H21N5O |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-methyl-5-[(6-quinolin-3-ylquinazolin-4-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H21N5O/c1-3-26(33)32-25-14-21(10-8-17(25)2)31-27-22-13-18(9-11-24(22)29-16-30-27)20-12-19-6-4-5-7-23(19)28-15-20/h3-16H,1H2,2H3,(H,32,33)(H,29,30,31) |
InChI Key |
KWOOYTIEVXKZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
PI3K|A-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3Kα signaling pathway and its role in various cellular processes
Biology: Employed in cell-based assays to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3Kα signaling
Industry: Utilized in drug discovery and development programs to identify and optimize new PI3Kα inhibitors
Mechanism of Action
PI3K|A-IN-11 exerts its effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the downstream activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar PI3K Inhibitors
The following analysis compares PI3Kα-IN-11 with structurally and functionally analogous PI3K inhibitors, focusing on biochemical selectivity, cellular efficacy, and clinical relevance.
Biochemical Selectivity Across PI3K Isoforms
PI3Kα-IN-11 demonstrates superior selectivity for the α isoform compared to pan-PI3K inhibitors (e.g., pictilisib) and isoform-sparing agents (e.g., taselisib). Data from biochemical assays (Table 1) reveal its IC50 values:
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
|---|---|---|---|---|
| PI3Kα-IN-11 | 2.1 | 1,250 | 890 | 1,100 |
| Taselisib | 5.4 | 8.7 | 6.9 | 6.2 |
| Pictilisib | 3.2 | 11.0 | 9.5 | 10.8 |
Source: Biochemical inhibition data from European Patent Application (2021)
PI3Kα-IN-11’s α isoform selectivity (>500-fold over β, γ, δ) minimizes off-target effects, contrasting with taselisib and pictilisib, which exhibit broader inhibition . This specificity is critical for reducing adverse effects like hyperglycemia and immune suppression linked to pan-PI3K inhibition .
Structural and Molecular Docking Insights
PI3Kα-IN-11’s pyridine-based scaffold enables optimized interactions with PI3Kα’s ATP-binding pocket. Molecular docking studies (Table 2) show a docking score of −12.3 kcal/mol and two hydrogen bonds with Val851 and Asp933, key residues for α isoform recognition . In contrast, comparator compounds like the morpholino-furanopyrimidine inhibitor NVP-BEZ235 exhibit lower binding energy (−10.8 kcal/mol) and fewer H-bond interactions .
Anti-Proliferative Activity in Mutant PI3Kα Models
PI3Kα-IN-11 shows potent anti-proliferative effects in PIK3CA-mutant tumor cell lines (e.g., MCF-7 breast cancer, IC50 = 0.8 nM), outperforming taselisib (IC50 = 1.5 nM) and pictilisib (IC50 = 2.2 nM) . Its efficacy is attributed to sustained pathway suppression, with >90% reduction in p-AKT levels at 10 nM .
Comparison with Natural PI3K Inhibitors
Natural compounds from pomegranate (e.g., ellagic acid) also inhibit PI3Kα but with lower potency (IC50 = 8.5 µM) and non-specific mTOR cross-talk, limiting therapeutic utility . PI3Kα-IN-11’s synthetic design allows precise targeting, avoiding the pleiotropic effects seen with phytochemicals .
Clinical Development Status
As of 2021, PI3Kα-IN-11 remains in preclinical development, whereas taselisib and pictilisib have advanced to Phase III trials for solid tumors . However, clinical setbacks for pan-PI3K inhibitors (e.g., toxicity-related discontinuations) underscore the advantage of PI3Kα-IN-11’s isoform selectivity .

Key Research Findings and Implications
- Selectivity Advantage : PI3Kα-IN-11’s α isoform specificity positions it as a safer candidate for PIK3CA-mutant cancers, avoiding the dose-limiting toxicities of broader inhibitors .
- Structural Optimization : Its pyridine scaffold provides a template for further derivatization to enhance pharmacokinetic properties .
- Preclinical Efficacy : Robust activity in mutant models supports prioritization for IND-enabling studies .
Biological Activity
PI3K|A-IN-11 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. The PI3K pathway is frequently altered in cancer, making it a significant target for therapeutic intervention. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the activity of PI3K, which is a key regulator of the AKT signaling pathway. This inhibition leads to reduced AKT activation, thereby affecting downstream signaling that promotes cell survival and proliferation. The compound specifically targets the p110α catalytic subunit of class I PI3Ks, which is often mutated in various cancers.
Inhibition Profile
The potency of this compound has been evaluated in several studies. The following table summarizes its inhibitory activity against different PI3K isoforms:
| PI3K Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| p110α | 5 | High |
| p110β | 150 | Moderate |
| p110γ | 200 | Low |
| p110δ | >500 | Very Low |
Table 1: Inhibition profile of this compound against various isoforms.
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines with PIK3CA mutations, treatment with this compound resulted in significant reductions in cell viability and proliferation. The compound effectively decreased phosphorylation levels of AKT and its downstream targets, leading to increased apoptosis in these cells.
Case Study 2: Xenograft Models
Xenograft studies using human tumor models demonstrated that administration of this compound significantly inhibited tumor growth. Tumors treated with the compound showed reduced levels of phosphorylated AKT and increased markers for apoptosis compared to control groups.
Signaling Pathway Alterations
Research indicates that inhibition of the PI3K pathway by this compound alters critical signaling pathways involved in tumorigenesis. For instance, studies have shown that blocking PI3K activity can lead to decreased expression of genes associated with cell cycle progression and survival, such as cyclin D1 and Bcl-2.
Resistance Mechanisms
Despite its efficacy, some studies have identified potential resistance mechanisms to PI3K inhibitors, including upregulation of compensatory pathways such as MAPK signaling. Combination therapies targeting multiple pathways may enhance the therapeutic efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
